molecular formula C8H15NO2 B12995366 (S)-Methyl 3,3-dimethylpyrrolidine-2-carboxylate CAS No. 701197-44-6

(S)-Methyl 3,3-dimethylpyrrolidine-2-carboxylate

Cat. No.: B12995366
CAS No.: 701197-44-6
M. Wt: 157.21 g/mol
InChI Key: AJFBTXPJZYQWJB-ZCFIWIBFSA-N
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Description

(S)-Methyl 3,3-dimethylpyrrolidine-2-carboxylate is a chemical compound with the molecular formula C8H15NO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 3,3-dimethylpyrrolidine-2-carboxylate typically involves the reaction of 3,3-dimethylpyrrolidine with methyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure it meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 3,3-dimethylpyrrolidine-2-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylic acids.

    Reduction: Reduced derivatives such as alcohols.

    Substitution: Amides or alcohol derivatives.

Scientific Research Applications

(S)-Methyl 3,3-dimethylpyrrolidine-2-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-Methyl 3,3-dimethylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3,3-dimethylpyrrolidine-2-carboxylate: The non-chiral version of the compound.

    Ethyl 3,3-dimethylpyrrolidine-2-carboxylate: An ethyl ester analog.

    3,3-Dimethylpyrrolidine-2-carboxylic acid: The carboxylic acid derivative.

Uniqueness

(S)-Methyl 3,3-dimethylpyrrolidine-2-carboxylate is unique due to its chiral nature, which can lead to different biological activities compared to its non-chiral or other ester analogs. The presence of the chiral center can result in enantioselective interactions with biological targets, making it a valuable compound in asymmetric synthesis and drug development .

Properties

CAS No.

701197-44-6

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

methyl (2S)-3,3-dimethylpyrrolidine-2-carboxylate

InChI

InChI=1S/C8H15NO2/c1-8(2)4-5-9-6(8)7(10)11-3/h6,9H,4-5H2,1-3H3/t6-/m1/s1

InChI Key

AJFBTXPJZYQWJB-ZCFIWIBFSA-N

Isomeric SMILES

CC1(CCN[C@@H]1C(=O)OC)C

Canonical SMILES

CC1(CCNC1C(=O)OC)C

Origin of Product

United States

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